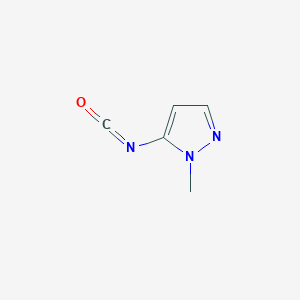

5-isocyanato-1-methyl-1H-pyrazole

Description

5-Isocyanato-1-methyl-1H-pyrazole (CAS: N/A; molecular formula: C₅H₄N₃O) is a heterocyclic compound featuring a pyrazole backbone substituted with a methyl group at the 1-position and an isocyanate (-NCO) group at the 5-position. The isocyanate moiety confers high electrophilicity, making the compound highly reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity underpins its utility in synthesizing polymers (e.g., polyurethanes), agrochemicals, and pharmaceuticals. The methyl group at position 1 enhances steric stability and modulates electronic effects on the pyrazole ring.

Properties

IUPAC Name |

5-isocyanato-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-5(6-4-9)2-3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRAVZNPLJFUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isocyanato-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 5-isocyanato-1-methyl-1H-pyrazole may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic processes and high-throughput screening to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Catalysts: Transition metal catalysts (e.g., palladium, copper)

Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile)

Major Products:

Ureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Heterocycles: Formed through cycloaddition reactions

Scientific Research Applications

Biological Activities

Research has shown that pyrazole derivatives, including 5-isocyanato-1-methyl-1H-pyrazole, exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial properties against various pathogens. Studies indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

- Anti-inflammatory Properties : Several studies have reported that pyrazole derivatives possess significant anti-inflammatory effects. For example, compounds derived from the pyrazole framework have been tested in carrageenan-induced paw edema models, showing comparable activity to established anti-inflammatory drugs like diclofenac .

- Antioxidant Activity : The antioxidant potential of 5-isocyanato-1-methyl-1H-pyrazole has been assessed through various assays, revealing its capability to scavenge free radicals and protect against oxidative stress .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as α-glucosidase and xanthine oxidase, which are relevant in the management of diabetes and gout respectively. These findings suggest its potential use in developing antidiabetic agents .

Table 1: Summary of Biological Activities

Notable Research Findings

Recent studies have highlighted the synthesis and evaluation of two derivatives (Pyz-1 and Pyz-2) derived from 5-isocyanato-1-methyl-1H-pyrazole. These compounds exhibited potent α-glucosidase and α-amylase inhibition, with IC50 values indicating their effectiveness compared to standard drugs like Acarbose . Furthermore, molecular docking studies provided insights into their binding interactions with target enzymes, enhancing our understanding of their mechanism of action.

Mechanism of Action

The mechanism of action of 5-isocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophilic sites on target molecules. The isocyanate group is highly reactive and can form covalent bonds with amino and hydroxyl groups, leading to the formation of stable adducts. This reactivity underlies its potential use in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The isocyanate group in the target compound is markedly more electrophilic than the amino (-NH₂) or imino groups in related derivatives, enabling rapid nucleophilic additions .

- Hybrid Systems: Fused heterocycles (e.g., pyrimidine in compound 2, imidazole in ) enhance aromaticity and planar rigidity, contrasting with the monocyclic, reactive pyrazole core of the target compound .

Comparison :

- Green Chemistry: The iodine-catalyzed synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles () offers a safer, solvent-efficient alternative to traditional phosgenation methods required for isocyanates .

- Regioselectivity : Fused systems (e.g., compound 2) demand precise control over cyclization steps, whereas the target compound’s synthesis focuses on functional group interconversion .

Key Insights :

- Polymer Chemistry : The isocyanate group’s reactivity drives applications in polyurethane foams and coatings, contrasting with the biological focus of fused pyrazolopyrimidines (compound 2) and antimicrobial imidazole hybrids () .

- Redox Activity : Selenyl-containing pyrazoles () exhibit unique redox behavior, enabling applications in catalysis or radical scavenging, unlike the hydrolytically sensitive isocyanates .

Stability and Handling

- 5-Isocyanato-1-methyl-1H-pyrazole : Moisture-sensitive; requires anhydrous storage to prevent hydrolysis to ureas.

- Compound 2 : Stable under ambient conditions due to aromatic conjugation and hydrogen-bonding networks.

- Compounds 4, 6 : Selenyl groups may oxidize over time but remain stable in inert atmospheres.

Biological Activity

5-Isocyanato-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

5-Isocyanato-1-methyl-1H-pyrazole can be synthesized through the reaction of 5-methyl-1H-pyrazole-3-carbohydrazide with phenyl isocyanate. The process involves refluxing the reactants in methanol, followed by purification through recrystallization. The compound has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, confirming its molecular structure and purity .

Antioxidant Activity

Recent studies have demonstrated that 5-isocyanato-1-methyl-1H-pyrazole exhibits considerable antioxidant properties. In vitro assays revealed that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using standard assays, showing a significant reduction in reactive oxygen species (ROS) levels .

Antidiabetic Activity

The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it demonstrated potent inhibition of α-glucosidase and α-amylase with IC50 values comparable to standard antidiabetic drugs like Acarbose. This suggests its potential as a therapeutic agent for managing diabetes by controlling postprandial blood glucose levels .

| Enzyme | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|

| α-Glucosidase | 75.62 ± 0.56 | 72.58 ± 0.68 |

| α-Amylase | 119.3 ± 0.75 | 115.6 ± 0.574 |

Xanthine Oxidase Inhibition

5-Isocyanato-1-methyl-1H-pyrazole has also been evaluated for its xanthine oxidase inhibitory activity, which is relevant for conditions like gout and hyperuricemia. The compound exhibited remarkable inhibitory effects with an IC50 value of 24.32 ± 0.78 µM, indicating its potential utility in treating these conditions .

Case Studies

In a recent study published in Scientific Reports, researchers synthesized several pyrazole derivatives, including 5-isocyanato-1-methyl-1H-pyrazole, and assessed their biological activities. The results highlighted the compound's effectiveness as an antioxidant and its ability to inhibit key enzymes related to diabetes management . Another study focused on the structure-activity relationship of pyrazole compounds, reinforcing the notion that modifications at the isocyanate position can enhance biological efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding modes of 5-isocyanato-1-methyl-1H-pyrazole with target enzymes such as α-glucosidase and xanthine oxidase. These studies indicated favorable binding interactions, which correlate well with the observed biological activities . The binding energies calculated suggest that structural modifications could further optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-isocyanato-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine under acidic conditions to form the pyrazole core. Functionalize the 5-position via nitration followed by reduction to an amine, then treat with phosgene or triphosgene to introduce the isocyanate group .

- Multicomponent Reactions : Use iodine-catalyzed reactions (e.g., selanyl pyrazole synthesis) as a template, substituting selenium with isocyanate precursors under controlled anhydrous conditions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity) to minimize side products like urea formation from moisture .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-isocyanato-1-methyl-1H-pyrazole?

- Methodology :

- NMR/IR : Use , , and NMR to confirm regiochemistry and isocyanate functionality. IR spectroscopy (e.g., ~2270 cm for N=C=O stretch) validates the isocyanate group .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N-H···O/N interactions) to understand solid-state behavior. Apply graph set analysis to classify hydrogen-bond motifs .

Q. How does the reactivity of the isocyanate group influence downstream applications in chemical synthesis?

- Methodology :

- Nucleophilic Additions : React with amines or alcohols to form ureas or carbamates. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis. Monitor stoichiometry to avoid oligomerization .

- Cross-Coupling : Explore palladium-catalyzed reactions (e.g., Suzuki-Miyaura) by first converting the isocyanate to a stable urea intermediate .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction pathways or regioselectivity?

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps (e.g., 1,3-dipolar vs. 1,5-electrocyclization). Compare with experimental NMR data to validate computational models .

- MD Simulations : Study solvent effects on reaction kinetics, particularly for moisture-sensitive isocyanate reactions .

Q. What strategies address instability or decomposition of 5-isocyanato-1-methyl-1H-pyrazole during storage or reactions?

- Methodology :

- Stabilization : Store under argon at -20°C with molecular sieves. Use freshly distilled solvents (e.g., DMF, acetonitrile) to minimize trace water .

- In Situ Generation : Prepare the isocyanate from a stable precursor (e.g., carbamate) immediately before use, avoiding prolonged storage .

Q. How can researchers design pyrazole-isocyanate derivatives for targeted biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing groups (e.g., -CF) at the 3-position to enhance antimicrobial activity. Test against Gram-positive/negative bacteria using microbroth dilution assays .

- Click Chemistry : Functionalize the isocyanate with azide/alkyne handles for bioconjugation, enabling targeted drug delivery studies .

Q. What experimental and analytical approaches reconcile conflicting crystallographic or spectroscopic data?

- Methodology :

- Multi-Technique Validation : Cross-validate XRD data with solid-state NMR and Raman spectroscopy to resolve discrepancies in hydrogen-bond assignments .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility that may explain variable crystallographic reports .

Methodological Notes

- Data Contradictions : When spectral or crystallographic data conflict, employ high-resolution mass spectrometry (HRMS) and isotopic labeling to confirm molecular integrity .

- Safety Protocols : Follow GHS guidelines for handling isocyanates (e.g., PPE, fume hoods) due to acute toxicity risks (Oral Tox. 4, Skin Corr. 1B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.